N,N'-Diacetylchitobiosyl allosamizoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

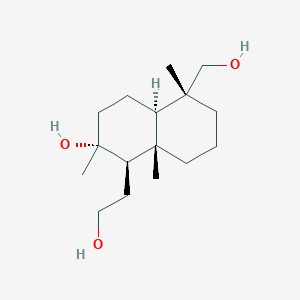

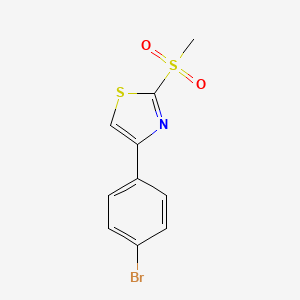

N,N'-Diacetylchitobiosyl allosamizoline: is a complex pseudo-trisaccharide compound known for its potent inhibitory activity against chitinases, enzymes that break down chitin. This compound is particularly significant in the study of insect and fungal biology due to its ability to interfere with chitin metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Diacetylchitobiosyl allosamizoline involves multiple steps, including glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation. The process begins with the preparation of N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate donors. These donors are then used in iterative glycosylation reactions to form the glycosidic bonds .

Industrial Production Methods: While the compound can be synthesized using both solid-phase and liquid-phase methods, the liquid-phase method is preferred for its higher efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: N,N'-Diacetylchitobiosyl allosamizoline primarily undergoes glycosylation reactions, which are crucial for forming the glycosidic bonds in its structure. It can also participate in catalytic hydrogenation, acetylation, and deacetylation reactions .

Common Reagents and Conditions:

Glycosylation: Trichloroacetimidate donors and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

Acetylation: Acetic anhydride and pyridine.

Deacetylation: Sodium methoxide in methanol.

Major Products: The major product of these reactions is this compound itself, which is formed through the sequential addition of glycosyl units and subsequent modifications .

Wissenschaftliche Forschungsanwendungen

N,N'-Diacetylchitobiosyl allosamizoline has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Serves as a potent inhibitor of chitinases, making it valuable in the study of insect and fungal biology.

Medicine: Investigated for its potential use in developing antifungal and insecticidal agents.

Wirkmechanismus

N,N'-Diacetylchitobiosyl allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the active site of the enzyme, preventing it from breaking down chitin. This inhibition disrupts the chitin metabolism in insects and fungi, leading to their death or reduced growth .

Vergleich Mit ähnlichen Verbindungen

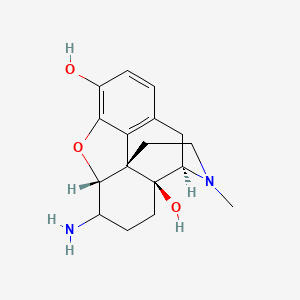

Allosamidin: Another potent chitinase inhibitor with a similar structure but different glycosyl units.

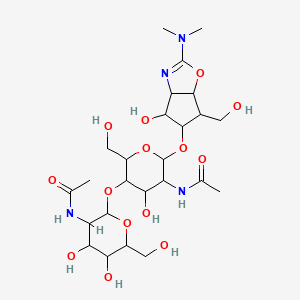

N,N’-Diacetyl-beta-chitobiosyl allosamizoline: A closely related compound with slight structural variations.

Uniqueness: N,N'-Diacetylchitobiosyl allosamizoline is unique due to its specific glycosylation pattern and high inhibitory activity against chitinases. Its liquid-phase synthesis method also makes it more efficient to produce compared to similar compounds .

Eigenschaften

IUPAC Name |

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWNFWDBQGOKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N4O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869406 |

Source

|

| Record name | 2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)

![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)